molecular formula C9H17ClN2O3S B2815501 2-chloro-N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}acetamide CAS No. 2411252-15-6

2-chloro-N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}acetamide

Cat. No.: B2815501
CAS No.: 2411252-15-6
M. Wt: 268.76
InChI Key: MWCXIGFRNYHLLW-UHFFFAOYSA-N
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Description

2-chloro-N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, an ethylsulfonyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}acetamide typically involves the reaction of chloroacetamide with 1-ethylsulfonylpyrrolidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the pyrrolidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols in the presence of a base are commonly used.

Major Products Formed

Scientific Research Applications

2-chloro-N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}acetamide is unique due to the combination of its chloro, ethylsulfonyl, and pyrrolidine groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

2-chloro-N-[(1-ethylsulfonylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O3S/c1-2-16(14,15)12-5-3-4-8(12)7-11-9(13)6-10/h8H,2-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCXIGFRNYHLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC1CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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